![molecular formula C29H30N4O2 B14377838 N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea CAS No. 88421-29-8](/img/structure/B14377838.png)
N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea is a complex organic compound that features a pyridazine ring, a hexyl chain, and a diphenylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea typically involves multiple steps:
Formation of the Pyridazine Ring: The initial step involves the synthesis of the pyridazine ring, which can be achieved through the reaction of hydrazine with a diketone.
Attachment of the Hexyl Chain: The hexyl chain is then introduced through a nucleophilic substitution reaction.
Formation of the Diphenylurea Moiety: Finally, the diphenylurea moiety is attached via a condensation reaction with an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridazine ring or the urea moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N’-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea involves its interaction with specific molecular targets. The pyridazine ring and diphenylurea moiety can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea
- N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N’-propylurea
Uniqueness
N’-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea is unique due to its specific combination of a pyridazine ring, a hexyl chain, and a diphenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88421-29-8 |
|---|---|
Molekularformel |
C29H30N4O2 |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
3-[6-(6-oxo-3-phenylpyridazin-1-yl)hexyl]-1,1-diphenylurea |
InChI |
InChI=1S/C29H30N4O2/c34-28-21-20-27(24-14-6-3-7-15-24)31-32(28)23-13-2-1-12-22-30-29(35)33(25-16-8-4-9-17-25)26-18-10-5-11-19-26/h3-11,14-21H,1-2,12-13,22-23H2,(H,30,35) |
InChI-Schlüssel |
COCVOCDVTBHDGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCCCCNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


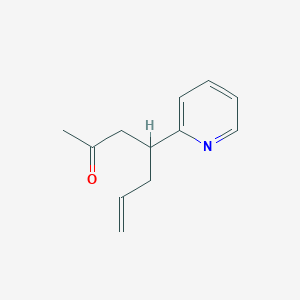
![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
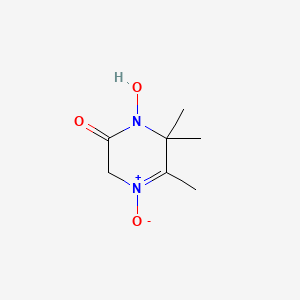

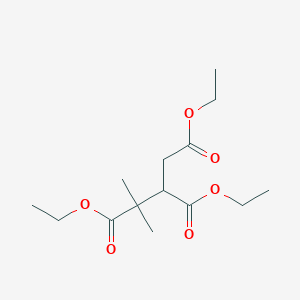
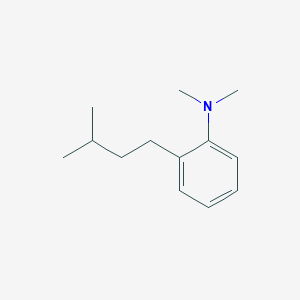
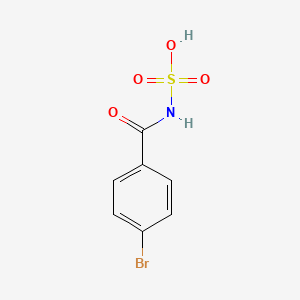
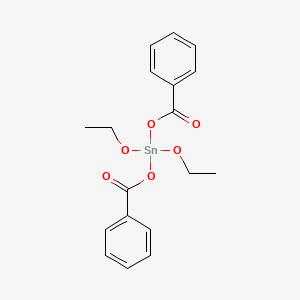
![N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea](/img/structure/B14377799.png)

![4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione](/img/structure/B14377814.png)

![Borane, bromobis[(1-methylethyl)thio]-](/img/structure/B14377826.png)

